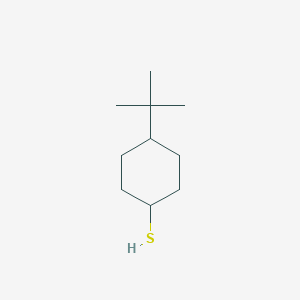
4-tert-Butylcyclohexanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-Butylcyclohexanethiol is an organic compound with the chemical formula C10H20S. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Material Properties
Synthesis in Polymer Chemistry : 4-tert-Butylcyclohexanethiol plays a role in synthesizing novel benzimidazole units, which are coupled with different donor units like 3-hexylthiophene and 3,4-ethylenedioxythiophene (EDOT) for creating donor–acceptor–donor type polymers. These polymers demonstrate unique electrochemical and optical properties, making them significant for various applications in polymer chemistry (Ozelcaglayan et al., 2012).
Polymer Synthesis and Characterization : The synthesis of new cardo poly(bisbenzothiazole)s from 1,1‐bis(4‐amino‐3‐mercaptophenyl)‐4‐tert‐butylcyclohexane dihydrochloride, which contains the 4-tert-butylcyclohexylidene group, was achieved. These polymers are noted for their good solubility and thermal stability, making them potentially useful in various industrial applications (Huang, Xu, & Yin, 2006).
Chemical Reactions and Catalysis
Hydrogenation Processes : this compound is involved in the hydrogenation of tert-butylphenols, showing unique stereoselectivity and reaction profiles in supercritical carbon dioxide solvent. This research is crucial for understanding reaction mechanisms in organic chemistry and catalysis (Hiyoshi et al., 2007).
Catalytic Activity in Oxidation Reactions : Schiff base complexes containing this compound derivatives have shown catalytic activity in the oxidation of hydrocarbons like cyclohexane. This demonstrates the compound's potential in catalytic processes, particularly in industrial applications (Alshaheri et al., 2017).
Gas-Phase Hydrogenation : this compound is also significant in the gas-phase hydrogenation of tert-butylphenol. The study of these processes contributes to a better understanding of reaction mechanisms and catalyst deactivation at varying temperatures (Kalantar et al., 2004).
Environmental and Educational Applications
Educational Use in Chemistry : An interesting application of this compound is in educational settings, where it has been used to demonstrate the oxidation of 4-tert-butylcyclohexanol with swimming pool bleach. This process introduces students to heterocyclic compounds and practical chemistry skills (Dip et al., 2018).
Template Ion Control in Macrocycles : The reaction of derivatives of this compound with certain diamines in the presence of zinc ions leads to the formation of chiral macrocycles. This showcases the compound's role in synthesizing complex molecular structures, which has implications in materials science and nanotechnology (Sarnicka, Starynowicz, & Lisowski, 2012).
properties
IUPAC Name |
4-tert-butylcyclohexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUVQQJZCFPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)
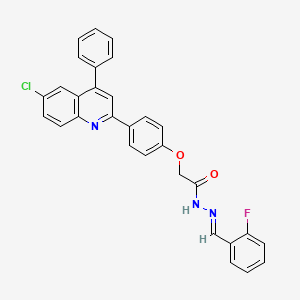
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)
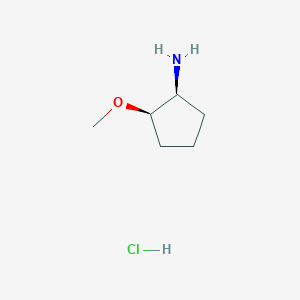
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)
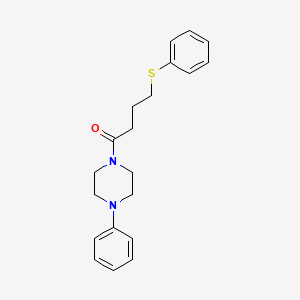
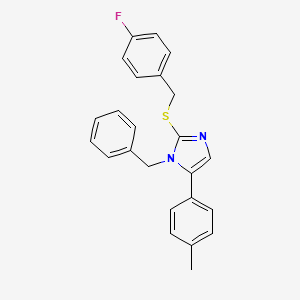
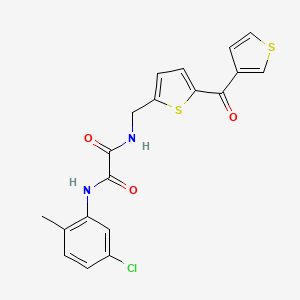
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)